Product packaging for Methyl 3-bromo-4-hydroxybenzoate(Cat. No.:CAS No. 29415-97-2)

Methyl 3-bromo-4-hydroxybenzoate

Cat. No.: B1588097
CAS No.: 29415-97-2
M. Wt: 231.04 g/mol
InChI Key: RKUNSPWAQIUGEZ-UHFFFAOYSA-N
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Description

Significance as a Versatile Research Intermediate

The utility of Methyl 3-bromo-4-hydroxybenzoate in academic and industrial research is primarily as a versatile intermediate. It serves as a crucial starting material in the synthesis of a variety of compounds, including pharmaceuticals and novel materials. google.com The reactivity of its hydroxyl and bromo substituents enables its participation in a wide array of chemical reactions.

For instance, it is a known reactant in the preparation of selective inhibitors. fishersci.sethermofisher.comfishersci.ca It has been utilized in unsymmetrical Ullman reactions, where its reaction with methyl 5-bromovanillate yields dicarbomethoxy-dibenzo-p-dioxins, which are then separated chromatographically. fishersci.sethermofisher.comfishersci.ca Furthermore, researchers have prepared a phosphorus- and bromine-containing bifunctional monomer using the sodium salt of this compound and bis(chloromethyl)methylphosphine oxide. fishersci.sefishersci.ca More broadly, derivatives of methyl 3-hydroxybenzoate are recognized as important starting materials for synthesizing various broad-spectrum antimicrobials and for designing cryptophane derivatives in supramolecular chemistry. nih.govresearchgate.net

Overview of Scholarly Investigation Trajectories

Scholarly investigations into this compound have explored its synthesis, structural properties, and reactivity. A primary challenge in its synthesis is the potential for polybromination. When starting from methyl p-hydroxybenzoate, the reaction with bromine can yield not only the desired mono-brominated product but also the 3,5-dibromo-4-hydroxybenzoate (B1263476) byproduct due to the activating effect of the hydroxyl group on both adjacent positions. google.com

To address this, various synthetic methodologies have been developed. One patented approach reports high yields by using glacial acetic acid as a catalyst in a halogenated alkane (such as dichloromethane) or an ether solvent. This bromination reaction is conducted at temperatures ranging from -10°C to 50°C and is noted for its simple operation and suitability for industrial-scale production. google.com Another documented method involves the use of N-Bromosuccinimide (NBS) and tetrafluoroboric acid (HBF₄) in an acetonitrile (B52724) solvent, though this method is associated with higher costs and the use of a toxic solvent. google.com

The structural characteristics of this compound have been elucidated through single-crystal X-ray diffraction. nih.govresearchgate.net These studies reveal a monoclinic crystal system. In the solid state, the molecules are interconnected by intermolecular O-H···O hydrogen bonds, forming infinite helical chains. The methoxycarbonyl group is observed to be twisted at a slight angle relative to the plane of the benzene (B151609) ring. nih.gov Electrospray ionization mass spectrometry (ESI-MS) analysis shows a prominent molecular ion peak at an m/z of 230, confirming its molecular weight. nih.govresearchgate.net

Physicochemical Properties of this compound

Property Value
CAS Number 29415-97-2 thermofisher.comnih.govfishersci.com
Molecular Formula C₈H₇BrO₃ thermofisher.comnih.govnih.gov
Molecular Weight 231.05 g/mol nih.govnih.gov
Appearance White Powder/Solid thermofisher.comsigmaaldrich.com
Melting Point 104.0-110.0 °C thermofisher.com

| IUPAC Name | this compound thermofisher.comnih.gov |

Crystallographic Data for this compound nih.govresearchgate.net

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a 10.812 (4) Å
b 6.317 (2) Å
c 12.490 (5) Å
β 100.164 (6)°
Volume 839.7 (5) ų

| Z | 4 |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrO3 B1588097 Methyl 3-bromo-4-hydroxybenzoate CAS No. 29415-97-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromo-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUNSPWAQIUGEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406525
Record name METHYL 3-BROMO-4-HYDROXYBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29415-97-2
Record name METHYL 3-BROMO-4-HYDROXYBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-bromo-4-hydroxybenzoate
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Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes to Methyl 3-bromo-4-hydroxybenzoate

The primary and most direct method for the synthesis of this compound involves the electrophilic substitution of its parent compound, methyl 4-hydroxybenzoate (B8730719).

The synthesis of this compound is most commonly achieved through the regioselective bromination of methyl 4-hydroxybenzoate. The hydroxyl group of the benzene (B151609) ring is a potent activating group and an ortho-, para-director. Since the para position is already occupied by the methyl ester group, the incoming electrophile (bromine) is directed to the ortho positions. To prevent the formation of the dibrominated byproduct, 3,5-dibromo-4-hydroxybenzoate (B1263476), careful control of the reaction conditions is essential.

A common laboratory and industrial method involves the use of elemental bromine in a suitable solvent. A Chinese patent describes a method where methyl 4-hydroxybenzoate is dissolved in a halogenated alkane solvent, such as dichloromethane, and treated with bromine in the presence of a catalytic amount of glacial acetic acid. The reaction is typically carried out at a low temperature, between 0 and 5°C, to enhance the regioselectivity and minimize the formation of byproducts. sigmaaldrich.com The use of glacial acetic acid as a catalyst is crucial for the reaction to proceed efficiently. sigmaaldrich.com

ReactantReagentSolventCatalystTemperature (°C)Yield (%)Reference
Methyl 4-hydroxybenzoateBromineDichloromethaneGlacial Acetic Acid0-577.5-78.2 sigmaaldrich.com

This method offers good yields and is amenable to scale-up, making it a practical choice for the production of this compound. sigmaaldrich.com

For industrial applications, the efficiency, cost-effectiveness, and safety of a synthetic process are paramount. The development of industrial-scale preparation methods for this compound has focused on optimizing the regioselective bromination of methyl 4-hydroxybenzoate to maximize yield and simplify the purification process.

One patented industrial method emphasizes the use of a halogenated alkane or ether solvent with glacial acetic acid as a catalyst. This approach is advantageous due to the low solvent consumption, straightforward operation, and easy workup, leading to high yields suitable for large-scale production. sigmaaldrich.com The reaction temperature is maintained between -10°C and 50°C. sigmaaldrich.com The choice of solvent can include dichloromethane, chloroform, diethyl ether, or 1,4-dioxane. sigmaaldrich.com This process is designed to overcome common issues in previous methods, such as low yields, complex operations, high solvent toxicity, and high costs. sigmaaldrich.com

Advanced Synthetic Transformations Utilizing this compound

The presence of three distinct functional groups—the methyl ester, the hydroxyl group, and the bromine atom—makes this compound a valuable precursor for a variety of more complex molecules.

While the structure of this compound contains prochiral centers, a thorough review of the scientific literature does not reveal any established applications of this specific compound as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. Although this application is not documented for this compound itself, the development of chiral auxiliaries from readily available starting materials is an active area of research in organic synthesis.

This compound has been identified as a reactant in unsymmetrical Ullman coupling reactions to produce dicarbomethoxy-dibenzo-p-dioxins. The Ullman reaction is a copper-catalyzed condensation of two aryl halides to form a biaryl or a diaryl ether. In this specific application, the sodium salt of this compound can be coupled with another substituted aryl halide.

For instance, the reaction between methyl 5-bromovanillate and this compound can yield a mixture of three possible dicarbomethoxy-dibenzo-p-dioxin products. These products can then be separated using chromatographic techniques. The synthesis of such dioxin structures is of interest for toxicological studies and as analytical standards for environmental monitoring. The formation of polybrominated dibenzo-p-dioxins (PBDDs) and mixed bromo/chloro dibenzo-p-dioxins (PXDDs) is a known consequence of combustion processes involving brominated flame retardants, making the synthesis of these compounds for research purposes crucial.

A notable application of this compound is in the synthesis of specialized bifunctional monomers containing both phosphorus and bromine. These monomers are valuable in the field of polymer chemistry, particularly for the development of flame-retardant materials.

A phosphorus- and bromine-containing bifunctional monomer can be prepared from the reaction of the sodium salt of this compound with bis(chloromethyl)methylphosphine oxide. This reaction introduces both a bromine atom and a phosphorus-containing moiety into the monomer structure. The resulting monomers can then be polymerized to create polymers with enhanced thermal stability and flame-retardant properties. The presence of both bromine and phosphorus can have a synergistic effect on the flame retardancy of the final polymer.

Role in Williamson Ether Synthesis for Complex Architectures

This compound serves as a valuable building block in the construction of complex molecular architectures via the Williamson ether synthesis. This classic reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then displaces a halide from an alkylating agent to form an ether. The reactivity of the phenolic hydroxyl group on the this compound scaffold allows for its incorporation into larger, more elaborate structures.

A key example of this application is the preparation of bifunctional monomers. The sodium salt of this compound, formed by treating the phenol (B47542) with a base like sodium hydride, can be reacted with electrophiles such as bis(chloromethyl)methylphosphine oxide. fishersci.se In this reaction, the phenoxide displaces the chloride ions to form stable ether linkages, thereby creating a new monomer that contains phosphorus, bromine, and an ester functionality. fishersci.se Such monomers are designed for further polymerization or as specialized ligands.

While direct examples involving this compound are specific, the utility of this reaction is broadly demonstrated with closely related isomers in the synthesis of pharmaceutical agents. For instance, the synthesis of Bosutinib, a protein kinase inhibitor, involves the alkylation of methyl 4-hydroxy-3-methoxybenzoate with 1-bromo-3-chloropropane (B140262) in the presence of potassium carbonate. mdpi.com Similarly, a reported synthesis of Gefitinib utilizes methyl 3-hydroxy-4-methoxybenzoate, which is alkylated with 1-bromo-3-chloropropane under similar basic conditions. mdpi.com These syntheses highlight the general strategy of using a substituted hydroxybenzoate ester as a nucleophile to introduce an alkoxy chain, which is a critical pharmacophore in the final drug molecule. The Williamson ether synthesis, therefore, represents a fundamental tool for elaborating the core structure of this compound into more complex and functionally diverse molecules. masterorganicchemistry.com

Table 1: Examples of Williamson Ether Synthesis with Hydroxybenzoate Scaffolds

Hydroxybenzoate ReactantAlkylating AgentBase/SolventProduct TypeReference
Sodium salt of this compoundbis(chloromethyl)methylphosphine oxideNot specifiedPhosphorus- and bromine-containing bifunctional monomer fishersci.se
Methyl 4-hydroxy-3-methoxybenzoate1-bromo-3-chloropropaneK₂CO₃ / DMFIntermediate for Bosutinib synthesis mdpi.com
Methyl 3-hydroxy-4-methoxybenzoate1-bromo-3-chloropropaneK₂CO₃ / DMFIntermediate for Gefitinib synthesis mdpi.com

Integration into Mitsunobu Reaction Protocols

The Mitsunobu reaction is a powerful and versatile method in organic synthesis for the conversion of primary and secondary alcohols to a wide array of functional groups with inversion of stereochemistry. wikipedia.orgnih.gov The reaction typically involves an alcohol, a nucleophile (often a carboxylic acid or an imide), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The phenolic hydroxyl group of this compound makes it a suitable substrate for Mitsunobu reaction protocols. Although phenols are less reactive than aliphatic alcohols, they can effectively participate in the reaction, enabling the formation of aryl ethers, esters, and other derivatives under mild conditions. organic-chemistry.org In a typical protocol involving a phenol like this compound, the triphenylphosphine and azodicarboxylate activate the phenolic hydroxyl group, converting it into a good leaving group. wikipedia.org This intermediate is then displaced by a suitable pronucleophile.

The integration of this compound into a Mitsunobu protocol allows for the strategic introduction of various functionalities, contributing to the synthesis of complex molecules. For example, reaction with a carboxylic acid would yield the corresponding ester, while reaction with an imide like phthalimide, followed by hydrolysis, would lead to the formation of an amine, providing access to arylamine derivatives. organic-chemistry.org This reaction is particularly valuable in the synthesis of natural products and pharmaceuticals where precise control of stereochemistry and functional group interconversion is critical. nih.gov The reaction's utility has been demonstrated in the total synthesis of numerous complex molecules, including morphine and quinine, where the strategic formation of C-O, C-N, and C-S bonds is essential. wikipedia.orgnih.gov

Table 2: Generalized Mitsunobu Reaction Protocol

Reactant 1 (Alcohol)Reactant 2 (Nucleophile)ReagentsSolventGeneral ProductReference
This compoundCarboxylic Acid (R-COOH)PPh₃, DEAD/DIADTHF, Diethyl etherEster (Ar-O-C(=O)R) wikipedia.org
This compoundImide (e.g., Phthalimide)PPh₃, DEAD/DIADTHFN-Aryl Imide derivative organic-chemistry.org
This compoundSulfonamide (R-SO₂NH₂)PPh₃, DEAD/DIADTHFN-Aryl Sulfonamide derivative nih.gov

Derivatization Strategies for Analytical and Functional Exploration

Chemical Derivatization for Enhanced Spectroscopic Detection and Separation

Chemical derivatization is a common strategy to enhance the analytical detection and separation of molecules. For techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), derivatization can improve ionization efficiency, chromatographic retention, and detection sensitivity.

This compound possesses inherent features that are advantageous for mass spectrometric detection. The presence of a bromine atom provides a characteristic isotopic pattern (79Br and 81Br occur in an approximate 1:1 ratio), which results in a distinctive M and M+2 doublet in the mass spectrum. nih.gov This signature simplifies the identification of the compound and its derivatives in complex mixtures. Predicted collision cross section (CCS) values, which are a measure of an ion's size and shape in the gas phase, can further aid in its identification. uni.lu

While the compound itself is readily detectable, derivatization of its functional groups—the phenol and the methyl ester—could be employed for specific analytical purposes. For instance, the phenolic hydroxyl group can be alkylated or acylated with reagents containing a permanently charged moiety (e.g., a quaternary ammonium (B1175870) group) to significantly enhance its signal in electrospray ionization mass spectrometry (ESI-MS).

Furthermore, general derivatization strategies used for other analytes could be applied. For example, reagents like 4-hydrazinobenzoic acid are used to derivatize aldehydes and ketones, forming stable hydrazones that are easily analyzed by HPLC-UV or other detection methods. nih.gov While not directly applicable to this compound, this illustrates the principle of introducing a chromophore or a readily ionizable group to improve detectability. The development of new derivatization reagents, such as 4-bromo-N-methylbenzylamine for carboxylic acids, underscores the strategy of using bromine-containing tags to facilitate clear identification in LC-MS/MS analysis. nih.gov

Synthesis of this compound Analogues and Derivatives

The chemical scaffold of this compound is a versatile starting point for the synthesis of a variety of analogues and derivatives with potential applications in materials science and medicinal chemistry. Its functional groups offer multiple sites for chemical modification.

One notable application is its use in the synthesis of heterocyclic structures. In an unsymmetrical Ullmann condensation, this compound can be reacted with another substituted aromatic compound, such as methyl 5-bromovanillate. fishersci.sethermofisher.com This reaction, typically catalyzed by copper, results in the formation of a diaryl ether linkage, leading to the construction of complex dibenzo-p-dioxin (B167043) skeletons. These structures are of interest for their unique electronic and conformational properties. fishersci.se

The compound also serves as a precursor for creating specialized monomers. As previously mentioned, conversion to its sodium salt allows for reaction with electrophiles like bis(chloromethyl)methylphosphine oxide to yield a bifunctional monomer. fishersci.se This derivative incorporates phosphorus and bromine atoms, which can impart properties like flame retardancy or serve as handles for further chemical modification in polymer chemistry.

Furthermore, the general structural motif of substituted hydroxybenzoates is frequently employed in the synthesis of biologically active molecules. For example, various 3-hydroxypyridin-4-one derivatives bearing benzyl (B1604629) hydrazide substitutions have been synthesized from related benzoate (B1203000) precursors to explore their activity as tyrosinase inhibitors. nih.gov These complex syntheses often involve multiple steps, starting with the modification of the core benzoate ring, demonstrating the value of such compounds as foundational starting materials.

Table 3: Synthesis of Analogues from this compound and Related Precursors

Starting MaterialKey Reagents/ReactionProduct/Analogue ClassSignificanceReference
This compoundMethyl 5-bromovanillate / Ullmann CondensationDicarbomethoxy-dibenzo-p-dioxinsSynthesis of complex heterocyclic systems fishersci.se
Sodium salt of this compoundbis(chloromethyl)methylphosphine oxide / Williamson Ether SynthesisPhosphorus- and bromine-containing monomerPrecursor for functional polymers or ligands fishersci.se
Methyl 3-aminobenzoate (B8586502) (related precursor)Maltol, Hydrazine hydrate, various aldehydes / Multi-step synthesis3-hydroxypyridin-4-one derivativesExploration of tyrosinase inhibitors nih.gov

Exploration of Biological Activities and Pharmacological Relevance

Foundational Role as a Precursor in Pharmaceutical Compound Synthesis

Methyl 3-bromo-4-hydroxybenzoate serves as a vital intermediate in the synthesis of a variety of more complex molecules. google.com Its chemical structure, featuring a reactive bromine atom and a hydroxyl group on a benzene (B151609) ring, makes it a versatile reactant for creating novel compounds, including those with potential therapeutic applications.

The compound is explicitly identified as a reactant for preparing selective inhibitors. fishersci.sethermofisher.com Its utility is demonstrated in unsymmetrical Ullman reactions, where it can be coupled with other molecules, such as methyl 5-bromovanillate, to produce various dicarbomethoxy-dibenzo-p-dioxins. fishersci.se Furthermore, its sodium salt has been utilized in the synthesis of specialized monomers. For instance, it reacts with bis(chloromethyl)methylphosphine oxide to form a phosphorus- and bromine-containing bifunctional monomer, highlighting its role in polymer chemistry and materials science. fishersci.se The synthesis of this compound itself is typically achieved through the bromination of methyl p-hydroxybenzoate, a process that requires careful control to avoid the formation of di-brominated byproducts. google.com

Investigation of Biological Activity Profiles

While direct and extensive biological studies on this compound are not widely documented, the activities of its structural analogs provide a clear indication of its pharmacological potential. As a brominated phenolic compound, it belongs to a class of molecules that are actively being investigated for various therapeutic effects. nih.gov

Marine-derived phenolic compounds, a category that includes bromophenols like this compound, are known to exhibit a wide array of biological effects. nih.gov These effects are often attributed to their antioxidant properties, particularly their ability to scavenge reactive oxygen species (ROS). nih.gov The modulation of redox homeostasis is a critical target in various disease states, suggesting that compounds with this chemical scaffold could have significant modulatory effects in biological systems. nih.gov

The broader family of hydroxybenzoate derivatives has been a source of compounds with significant antimicrobial properties. Derivatives of methyl 3-hydroxybenzoate have been used as foundational materials for synthesizing broad-spectrum antimicrobials. iucr.orgnih.gov

Studies on analogous structures reveal specific antimicrobial actions. For example, research into procyanidin (B600670) analogs containing bromo and chloro substituents has demonstrated their effectiveness against foodborne microorganisms. mdpi.com Similarly, studies on polymeric materials derived from hydroxybenzoates have shown that increasing hydrophobicity, for instance by adding a heptyl group, can lead to a significant increase in antibacterial activity against strains like Staphylococcus aureus. nih.gov Phenolic acids, in general, are recognized for their potent antibacterial activity against a range of pathogens, including multidrug-resistant bacteria. nih.gov

The following table summarizes the antimicrobial activity of selected analogous compounds.

Compound/Analog ClassTarget MicroorganismObserved ActivityReference
Hydroxybenzoate-co-lactide polymers (e.g., with a 6-heptyl group)S. aureusShowed 16- to 32-fold lower Minimum Inhibitory Concentrations (MICs) compared to 6-methyl compounds. nih.gov
Phenolic procyanidin analogs (with naphthoquinone moiety)B. cereus UJA 27qExhibited MICs of 25 µg/mL. mdpi.com
Phenolic procyanidin analogs (with coumarin (B35378) moiety)S. aureus CECT 976Showed MIC values of 25 µg/mL. mdpi.com
6-chloro-8-nitroflavonePathogenic Bacteria (e.g., E. faecalis, S. aureus, E. coli)Potent inhibitory activity. mdpi.com

The structural framework of this compound is related to numerous compounds investigated for anticancer properties. Marine-derived bromophenols have demonstrated moderate antiproliferative activity against several cancer cell lines, with some showing IC₅₀ values in the nanomolar range. nih.gov These compounds can exert their anticancer effects through diverse mechanisms, including the induction of apoptosis and the inhibition of cell migration. nih.gov

Specific examples from related structural classes include:

Brominated Plastoquinone Analogs : These compounds have shown growth inhibition across a variety of cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, melanoma, and ovarian cancer. researchgate.net One particular analog, BrPQ5, exhibited GI₅₀ (50% growth inhibition) values ranging from 1.55 to 4.41 µM and was found to induce cell cycle arrest and oxidative stress in MCF-7 breast cancer cells. researchgate.net

Benzophenones : A benzophenone (B1666685) isolated from the plant Garcinia porrecta showed cytotoxic effects against the MCF-7 breast cancer cell line with an IC₅₀ value of 119.3 µg/mL. nih.gov In silico docking studies suggested this activity could be related to the inhibition of the ER-α receptor. nih.gov

The following table details the anticancer research findings for related structures.

Related Structure/ClassCancer Cell Line(s)Key FindingReference
Marine-derived bromophenolsVarious cancer cell linesExhibited moderate antiproliferative activity with IC₅₀ values in the nanomolar range. nih.gov
Brominated Plastoquinone Analog (BrPQ5)MCF-7 (Breast)Induces cell cycle arrest and oxidative stress. GI₅₀ values from 1.55 to 4.41 µM across multiple cell lines. researchgate.net
Benzophenone (from Garcinia porrecta)MCF-7 (Breast)IC₅₀ value of 119.3 µg/mL. nih.gov

Mechanistic Insights from Pharmacological Investigations of Related Compounds

Understanding the mechanism of action is key to developing new therapeutics. While direct mechanistic studies on this compound are sparse, research on related phenolic and natural compounds provides valuable insights into the potential pathways they may influence.

The Toll-like receptor (TLR) and nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. nih.gov It is a primary target for anti-inflammatory drug development. The canonical NF-κB pathway is activated by proinflammatory cytokines and microbial products, leading to the expression of genes involved in inflammation and cell survival. nih.gov

Several natural and synthetic compounds have been shown to modulate this pathway:

Morroniside , an iridoid glycoside, has been found to inhibit inflammation by suppressing the expression of TLR4 and preventing the translocation of NF-κB to the nucleus in macrophages treated with lipopolysaccharide (LPS). nih.gov

Curcumin , a well-known polyphenolic compound, can inhibit the growth of liver cancer by disrupting the TLR4/NF-κB signaling pathway, which in turn reduces the expression of various inflammatory cytokines. researchgate.net

Flavonoids , another class of phenolic compounds, are recognized as natural anti-inflammatory agents that specifically target NF-κB signaling. dntb.gov.ua

These examples demonstrate that compounds with phenolic structures, akin to this compound, have the potential to interact with and regulate key inflammatory cascades like the TLR/NF-κB pathway. nih.govresearchgate.netdntb.gov.ua

Immune Checkpoint Inhibition (e.g., PD-1/PD-L1 Antagonism)

The exploration of small-molecule inhibitors targeting the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction has emerged as a significant area of research in cancer immunotherapy. This therapeutic strategy aims to disrupt the mechanism by which cancer cells evade the immune system. Within this context, this compound has been identified as a key intermediate in the synthesis of novel di-bromo-based small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint.

While there is no evidence to suggest that this compound itself is an active antagonist of the PD-1/PD-L1 interaction, its role as a precursor is crucial in the development of more complex molecules with this activity.

Detailed Research Findings

In a study focused on the development of di-bromo-based small-molecule inhibitors, this compound was utilized in the synthesis of a specific inhibitor, designated as compound 2f. nih.gov The synthesis involved a Williamson reaction between this compound and another compound, 1a (2-bromo-3-(bromomethyl)-1,1′-biphenyl), to form an intermediate, 2e. nih.gov This intermediate was then further reacted to introduce an amine component, yielding the final compound 2f. nih.gov

The resulting series of synthesized compounds, including the derivative of this compound, were subsequently tested for their biological activity as PD-1/PD-L1 complex inhibitors using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. nih.gov This assay measures the ability of a compound to disrupt the interaction between PD-1 and PD-L1. The findings from this research demonstrated that while the initial aldehydes showed weaker activity, the introduction of solubilizing groups significantly enhanced the inhibitory potential. acs.org

The broader class of di-bromo-based inhibitors, for which this compound serves as a foundational element, has shown promise in antagonizing PD-L1. This antagonism restores the activation of T cells, a critical step in the immune response against cancer. nih.govacs.org These small-molecule inhibitors are of particular interest due to their potential for lower production costs and reduced immunogenicity compared to monoclonal antibody-based therapies. nih.govacs.org

The table below outlines the synthetic step involving this compound in the creation of a PD-1/PD-L1 inhibitor.

Precursor CompoundReagentReaction TypeIntermediateFinal Product (Derivative)
This compound2-bromo-3-(bromomethyl)-1,1′-biphenylWilliamson ether synthesisCompound 2eCompound 2f

Structure Activity Relationship Sar and Structural Analysis

Elucidation of Critical Structural Features Governing Reactivity and Bioactivity

The reactivity and potential bioactivity of Methyl 3-bromo-4-hydroxybenzoate are governed by the interplay of three critical functional groups attached to the benzene (B151609) ring: a hydroxyl (-OH) group, a bromine (-Br) atom, and a methyl ester (-COOCH₃) group.

The arrangement of these substituents on the aromatic ring is crucial. The hydroxyl group at the C4 position is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles primarily to the positions ortho to it (C3 and C5). In the synthesis of this compound from its precursor, methyl p-hydroxybenzoate, this activating effect necessitates careful control of reaction conditions to achieve mono-bromination at the C3 position, as the C5 position is also activated and susceptible to a second bromination, which would yield the 3,5-dibromo-4-hydroxybenzoate (B1263476) by-product. guidechem.com

The bromine atom at C3, ortho to the hydroxyl group, has a significant electronic influence. While halogens are deactivating due to their inductive electron-withdrawing effect, they are also ortho, para-directing. The presence of the bulky bromine atom also introduces steric hindrance, which can influence the approach of reactants to adjacent sites.

The methyl ester group at C1 is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. Its primary role is as a synthetic handle, which can be hydrolyzed to the corresponding carboxylic acid (3-bromo-4-hydroxybenzoic acid) for further functionalization. apolloscientific.co.uk

Collectively, this specific substitution pattern makes this compound a valuable bifunctional intermediate. nih.gov It serves as a reactant in the preparation of selective inhibitors and is utilized in unsymmetrical Ullman reactions, highlighting the reactivity of the C-Br bond. researchgate.net Furthermore, its ability to be converted into phosphorus- and bromine-containing bifunctional monomers underscores its utility as a versatile building block in polymer chemistry. researchgate.net While detailed bioactivity studies are not extensively documented, its role as an intermediate in the synthesis of pharmaceuticals suggests its structural motifs are relevant for biological applications. guidechem.com

Impact of Functional Group Modifications on Chemical and Biological Profiles

Modifications of the functional groups of this compound are central to its application as a chemical intermediate, allowing for the construction of more complex molecules with distinct chemical and, potentially, biological profiles.

The phenolic hydroxyl group is a key site for modification. It can be deprotonated to form a sodium phenoxide salt. This transformation enhances its nucleophilicity, enabling reactions such as etherification. For instance, the sodium salt of this compound has been reacted with bis(chloromethyl)methylphosphine oxide to create novel phosphorus-containing monomers. researchgate.net Such a modification drastically alters the molecule's chemical profile from a phenol (B47542) to an aryl ether, changing its solubility, reactivity, and electronic properties.

The bromine atom is another critical site for functionalization, primarily through carbon-carbon or carbon-heteroatom bond-forming reactions like the Ullman coupling. In a documented unsymmetrical Ullman reaction with methyl 5-bromovanillate, the bromine atom of this compound participates in the formation of dibenzo-p-dioxins. researchgate.net This reaction specifically leverages the C-Br bond, replacing it to create a larger, more complex heterocyclic scaffold, which would possess a completely different biological and chemical profile from the starting material.

The methyl ester group can be readily hydrolyzed to a carboxylic acid. This common transformation converts the neutral ester into an acidic, charged carboxylate group (under basic conditions), significantly altering its physical properties (e.g., water solubility) and providing a new reactive site for amide bond formation or other derivatizations.

The following table summarizes the impact of key functional group modifications:

Functional GroupType of ModificationReactant/ConditionResulting Structure/Product TypeImpact on Profile
4-Hydroxyl (-OH)Deprotonation/Etherification1. Sodium base 2. Bis(chloromethyl)methylphosphine oxidePhosphorus-containing aryl ether monomerAlters polarity and creates a bifunctional monomer for polymerization. researchgate.net
3-Bromo (-Br)Ullman CouplingMethyl 5-bromovanillate, Copper catalystDicarbomethoxy-dibenzo-p-dioxinForms a new heterocyclic system, significantly changing the molecular scaffold. researchgate.net
1-Methyl Ester (-COOCH₃)HydrolysisAcid or Base3-Bromo-4-hydroxybenzoic acidIntroduces a carboxylic acid function, increasing polarity and providing a new site for conjugation. apolloscientific.co.uk

Conformational Analysis and Intermolecular Interactions in Solid State

The solid-state structure of this compound is dictated by its conformation and the network of intermolecular interactions. While specific single-crystal X-ray diffraction data for this compound is not publicly documented, its structural features allow for a reasoned analysis of its likely solid-state behavior.

The conformation of the molecule is primarily determined by the orientation of the methyl ester group relative to the benzene ring. For many substituted benzoates, there is a degree of torsional freedom around the C(ring)-C(ester) bond. The ester group may lie nearly coplanar with the aromatic ring to maximize π-conjugation, or it may be twisted out of the plane due to steric hindrance from adjacent substituents, in this case, the bromine atom.

The most significant intermolecular interaction governing the crystal packing of this compound is expected to be hydrogen bonding. The phenolic hydroxyl group is a strong hydrogen bond donor, while the carbonyl oxygen of the methyl ester group is an effective hydrogen bond acceptor. It is highly probable that strong O-H···O=C hydrogen bonds form between molecules, linking them into chains, dimers, or more complex networks in the crystal lattice. This is a common and dominant interaction in related hydroxybenzoate structures. For example, in the isomeric structure of methyl 4-bromo-3-hydroxybenzoate, intermolecular O-H···O hydrogen bonds link the molecules into infinite helical chains. Similar strong hydrogen bonding would be anticipated for this compound.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as Methyl 3-bromo-4-hydroxybenzoate, might interact with a biological target, typically a protein or enzyme.

While specific molecular docking studies featuring this compound are not extensively documented in publicly available literature, research on analogous compounds demonstrates the utility of this approach. For instance, studies on other substituted hydroxybenzoates involve docking them into the active sites of enzymes to predict binding affinities and interaction patterns. These interactions are primarily governed by non-covalent forces such as hydrogen bonds, hydrophobic interactions, and halogen bonds.

For this compound, a hypothetical docking study would likely show the hydroxyl (-OH) and carbonyl (-C=O) groups acting as key hydrogen bond donors and acceptors, respectively. The bromine atom, capable of forming halogen bonds, and the aromatic ring, participating in π-π stacking or hydrophobic interactions, would also be crucial in determining its binding mode to a target protein. A recent study on a related compound, Methyl 3-bromo-4,5-dihydroxybenzoate (MBD), utilized molecular docking to explore its interaction with targets in the TLR/NF-κB inflammatory pathway, highlighting the potential for this class of molecules in targeted biological applications. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to understand the electronic structure and reactivity of molecules.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. researchgate.net

Specific DFT calculations detailing the HOMO-LUMO energies for this compound are not widely published. However, analysis of its constituent functional groups allows for a qualitative prediction. The benzene (B151609) ring substituted with an electron-donating hydroxyl group and electron-withdrawing bromine and methyl ester groups will have a complex electronic landscape. The lone pairs on the oxygen of the hydroxyl group are expected to contribute significantly to the HOMO, making the molecule susceptible to electrophilic attack. The LUMO is likely to be distributed over the aromatic ring and the carbonyl group, indicating its capacity to accept electrons. A smaller HOMO-LUMO gap generally implies higher reactivity. youtube.com Studies on similar substituted benzoates confirm that substituent effects can be quantitatively analyzed to understand their impact on frontier orbitals. rsc.orgrsc.org

Table 1: Predicted Frontier Molecular Orbital Characteristics

Orbital Predicted Characteristics Implication for Reactivity
HOMO High electron density, likely localized on the phenol (B47542) ring and hydroxyl oxygen. Susceptible to reaction with electrophiles.
LUMO Distributed over the aromatic system and the electron-withdrawing ester group. Can accept electrons from nucleophiles.

| HOMO-LUMO Gap | Expected to be moderately sized, reflecting a balance of stability and reactivity. | Indicates potential for various chemical transformations. |

The reactivity of this compound is governed by the interplay of its functional groups. The hydroxyl group activates the benzene ring, making it more susceptible to electrophilic substitution than benzene itself. chemguide.co.uk This activating effect directs incoming electrophiles to the positions ortho and para to the -OH group (positions 2 and 6, and 4). However, since position 3 is occupied by a bromine atom and position 4 by the ester group, the reactivity pattern is complex. The bromine atom itself is deactivating but also acts as an ortho-, para-director.

Quantum chemical calculations can quantify reactivity through various descriptors derived from the electronic structure. Parameters such as ionization potential, electron affinity, chemical hardness, and electrophilicity index can be calculated to predict how the molecule will behave in different chemical environments. For instance, a DFT study on the related compound 4-bromo-3-(methoxymethoxy) benzoic acid determined such descriptors to predict its reactivity. researchgate.net These calculations generally show that the presence of both electron-donating and electron-withdrawing groups on the aromatic ring creates specific sites that are prone to either nucleophilic or electrophilic attack.

Molecular Dynamics Simulations to Elucidate Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov This technique allows researchers to understand the flexibility and conformational changes of molecules, as well as their interactions with their environment, such as a solvent or a biological membrane. nih.gov

There are no specific molecular dynamics simulation studies reported in the literature for this compound. However, MD simulations on other simple aromatic compounds have been used to investigate processes like aggregation, adsorption, and solvation. nih.govrsc.org A simulation of this compound in an aqueous environment would reveal how water molecules arrange around its polar (hydroxyl and ester) and non-polar (aromatic ring) regions. It would also provide insights into the molecule's conformational flexibility, particularly the rotation around the C-C bond connecting the ester group to the ring and the C-O bonds. Such simulations are crucial for understanding how the molecule behaves in a dynamic, biological context. nih.gov

Crystallographic Data Integration with Computational Approaches

While no crystal structure for this compound (CAS 29415-97-2) is available in the searched crystallographic databases, data for its isomer, Methyl 4-bromo-3-hydroxybenzoate , has been reported. nih.gov Analysis of this isomer's crystal structure provides valuable insight into the types of non-covalent interactions that could be expected for this compound.

In the crystal structure of the isomer Methyl 4-bromo-3-hydroxybenzoate, the molecules are primarily organized through intermolecular O-H···O hydrogen bonds. nih.gov These bonds form between the hydroxyl group of one molecule and the carbonyl oxygen of the ester group of an adjacent molecule. This specific interaction links the molecules into infinite helical chains that propagate along one of the crystal axes. nih.gov

Computational methods can be integrated with such crystallographic data to analyze the strength and geometry of these interactions. For example, DFT calculations can be used to compute the energies of the observed hydrogen bonds. In the case of the studied isomer, the analysis indicated no significant π-π stacking interactions between the aromatic rings of adjacent chains. nih.gov For this compound, one would also expect strong O-H···O hydrogen bonding to be a dominant feature in its crystal packing. The potential for other interactions, such as C-H···O bonds or Br···O halogen bonds, could be explored through computational analysis of hypothetical crystal packings.

Table 2: Crystallographic Data for the Isomer Methyl 4-bromo-3-hydroxybenzoate

Parameter Value Reference
Chemical Formula C₈H₇BrO₃ nih.gov
Molecular Weight 231.05 g/mol nih.gov
Crystal System Monoclinic nih.gov
Dominant Interaction O-H···O Hydrogen Bond nih.gov

This table summarizes data for the isomer Methyl 4-bromo-3-hydroxybenzoate and is provided for illustrative purposes.

Characterization of Crystal Packing Motifs (e.g., Hirshfeld Surface Analysis)

A comprehensive search of scientific literature and crystallographic databases did not yield specific studies on the crystal structure or a detailed Hirshfeld surface analysis for this compound. While crystallographic information for its isomer, Methyl 4-bromo-3-hydroxybenzoate, is available and describes the presence of O-H···O hydrogen bonds that form helical chains, such data cannot be extrapolated to this compound due to the different substitution pattern on the benzene ring, which would lead to distinct intermolecular interactions and crystal packing. nih.govresearchgate.net

Detailed computational and crystallographic analysis, including Hirshfeld surface analysis, is essential for a thorough understanding of the supramolecular architecture of a compound. This type of analysis quantifies the various intermolecular contacts that stabilize the crystal lattice. For instance, it provides percentage contributions of different interactions, such as H···H, O···H, and Br···H contacts, which are crucial for understanding the forces that govern the crystal's formation and its physical properties.

Without experimental single-crystal X-ray diffraction data for this compound, a characterization of its crystal packing motifs and a corresponding Hirshfeld surface analysis cannot be performed. Such studies would be a valuable area for future research to fully elucidate the solid-state structure of this compound.

Environmental and Metabolic Fate Studies

Biotransformation Pathways of Halogenated Benzoate (B1203000) Compounds

The biotransformation of brominated benzoates often proceeds through a series of sequential reactions, with the initial step typically involving the cleavage of the carbon-halogen bond. A key pathway identified for compounds structurally similar to Methyl 3-bromo-4-hydroxybenzoate is reductive dehalogenation.

Research on the aerobic bacterium Delftia sp. EOB-17 has shown that 3,5-dibromo-4-hydroxybenzoate (B1263476) is transformed into 4-hydroxybenzoate (B8730719) through the intermediate 3-bromo-4-hydroxybenzoate. nih.govresearchgate.net This suggests a primary biotransformation pathway for this compound would likely involve two main steps:

Ester Hydrolysis: The methyl ester group is hydrolyzed to a carboxylic acid, yielding 3-bromo-4-hydroxybenzoic acid.

Reductive Dehalogenation: The bromine atom is removed from the aromatic ring, resulting in the formation of 4-hydroxybenzoic acid.

Following these initial steps, the resulting 4-hydroxybenzoic acid is a common natural product that can be funneled into central metabolic pathways, such as the beta-ketoadipate pathway, after further enzymatic modification. ebi.ac.uk

Microbial Catabolism Mechanisms (e.g., Oxidative Decarboxylation and Reductive Dehalogenation)

Microorganisms employ specific catabolic mechanisms to break down halogenated aromatic compounds. The two most prominent mechanisms relevant to this compound are reductive dehalogenation and oxidative decarboxylation.

Reductive Dehalogenation

This process involves the replacement of a halogen substituent with a hydrogen atom. organic-chemistry.org While often associated with anaerobic conditions, studies have confirmed that reductive dehalogenation can also occur aerobically. For instance, Delftia sp. EOB-17, an aerobic bacterium isolated from contaminated soil, can completely degrade 3,5-dibromo-4-hydroxybenzoate by sequentially removing the bromine atoms. nih.govresearchgate.net In this pathway, 3-bromo-4-hydroxybenzoate is a key intermediate that is subsequently dehalogenated to 4-hydroxybenzoate. nih.gov This mechanism is a critical detoxification step, as it removes the recalcitrant halogen atom, rendering the molecule more amenable to further degradation.

Oxidative Decarboxylation

Oxidative decarboxylation is another crucial mechanism in the catabolism of aromatic acids. This reaction involves the removal of the carboxyl group as carbon dioxide, coupled with an oxidation event. wikipedia.org In the context of brominated benzoates, this step typically occurs after initial transformations like dehalogenation and hydroxylation. For example, after this compound is converted to intermediates like 3,4-dihydroxybenzoate (protocatechuate) or 2,5-dihydroxybenzoate (B8804636) (gentisate), these dihydroxybenzoic acids can undergo oxidative decarboxylation as part of the ring-cleavage pathway. ebi.ac.uknih.gov This process is fundamental for opening the aromatic ring, which is a prerequisite for channeling the carbon skeletons into the cell's central metabolism.

Enzyme-Mediated Degradation Processes

The microbial degradation of this compound and its derivatives is facilitated by a suite of specialized enzymes.

Reductive Dehalogenases: The key step of removing the bromine atom is catalyzed by enzymes known as reductive dehalogenases. In Delftia sp. EOB-17, a specific reductive dehalogenase gene, bhbA3, has been identified as being involved in the dehalogenation of brominated 4-hydroxybenzoates. nih.gov These enzymes are crucial for initiating the degradation cascade.

Monooxygenases and Dioxygenases: Once the bromine atom is removed, the resulting 4-hydroxybenzoate can be acted upon by hydroxylating enzymes. For example, 4-hydroxybenzoate 3-monooxygenase is a flavoprotein that catalyzes the hydroxylation of 4-hydroxybenzoate to form 3,4-dihydroxybenzoate (protocatechuate). ebi.ac.uk Subsequently, dioxygenase enzymes cleave the aromatic ring of these dihydroxylated intermediates, a critical step in mineralization.

The table below summarizes the findings on the microbial degradation of a closely related compound, which informs the potential fate of this compound.

OrganismSubstrateKey Intermediate(s)Metabolic ProcessEnzyme(s)Reference
Delftia sp. EOB-173,5-Dibromo-4-hydroxybenzoate3-Bromo-4-hydroxybenzoate, 4-HydroxybenzoateAerobic Reductive DehalogenationReductive Dehalogenase (bhbA3) nih.govresearchgate.net
Pseudomonas sp.4-Hydroxybenzoate3,4-DihydroxybenzoateAerobic Hydroxylation4-hydroxybenzoate 3-monooxygenase ebi.ac.uk
Bacillus sp.3-Hydroxybenzoate2,5-Dihydroxybenzoate (Gentisate)Aerobic Hydroxylation, Ring FissionGentisate 1,2-dioxygenase nih.gov

Future Perspectives and Emerging Research Avenues

Rational Design and Synthesis of Advanced Pharmaceutical Candidates

The inherent reactivity and specific stereochemistry of methyl 3-bromo-4-hydroxybenzoate make it an important intermediate in the preparation of numerous drugs. google.com Its structure serves as a scaffold that can be chemically modified to develop new therapeutic agents.

One of the most promising areas of research is its use in the development of small-molecule inhibitors for immune checkpoints, a revolutionary approach in cancer immunotherapy. researchgate.netgoogle.com Researchers have successfully utilized this compound in the synthesis of di-bromo-based inhibitors of the PD-1/PD-L1 immune checkpoint. acs.orgnih.gov This was achieved through a Williamson ether synthesis, reacting this compound with another molecule to create an intermediate which was then further modified. acs.orgnih.gov These synthetic compounds have shown the ability to disrupt the PD-1/PD-L1 complex, which is a mechanism that cancer cells use to evade the immune system. researchgate.net This disruption restores the activation of T cells, which can then attack the cancer cells. researchgate.net

Furthermore, this compound is a key starting material for synthesizing S-nitrosoglutathione reductase (GSNOR) inhibitors. google.com GSNOR is an enzyme that plays a role in various pathological conditions, and its inhibition is a therapeutic strategy for several diseases. The synthesis involves converting the bromo group of this compound to a cyano group. google.com

The compound has also been employed in the structure-based design of inhibitors for the β-catenin/B-Cell Lymphoma 9 (BCL9) protein-protein interaction, which is implicated in certain cancers. amazonaws.com In this context, it was used in a Mitsunobu reaction to create a key intermediate. amazonaws.com Additionally, it has been used in the preparation of autotaxin (ATX) inhibitors, which are relevant for treating various diseases, including cancer. google.com

Below is a table summarizing the use of this compound in the synthesis of various pharmaceutical candidates.

TargetTherapeutic AreaSynthetic Strategy
PD-1/PD-L1 InhibitorsCancer ImmunotherapyWilliamson ether synthesis
GSNOR InhibitorsVarious DiseasesConversion of bromo to cyano group
β-catenin/BCL9 InhibitorsCancerMitsunobu reaction
Autotaxin (ATX) InhibitorsVarious DiseasesNucleophilic substitution

Development of Novel Reagents and Catalysts in Organic Synthesis

The unique chemical properties of this compound make it a valuable precursor for creating novel reagents and catalysts in organic synthesis. Its potential lies in its ability to participate in a variety of chemical transformations, enabling the construction of complex molecular architectures.

Research has demonstrated its utility in copper-catalyzed Grignard cross-coupling reactions. gatech.edu These reactions are fundamental for forming carbon-carbon bonds, a crucial step in synthesizing many organic molecules. The presence of the bromine atom on the aromatic ring allows for these coupling reactions to occur. gatech.edu

Furthermore, the phenolic hydroxyl group can be leveraged to create bifunctional monomers. For example, a phosphorus- and bromine-containing bifunctional monomer was prepared from the sodium salt of this compound and bis(chloromethyl)methylphosphine oxide. researchgate.netfishersci.com Such monomers are building blocks for the synthesis of specialized polymers with unique properties. researchgate.net

The reactivity of the bromine atom also allows for its substitution with various nucleophiles, opening pathways to a diverse range of derivatives with potential applications as reagents or catalysts.

Application in Supramolecular Chemistry and Materials Science

The ability of this compound to form specific intermolecular interactions makes it a molecule of interest in the fields of supramolecular chemistry and materials science. These interactions can be exploited to construct well-defined, functional molecular assemblies.

The compound has also been used in the synthesis of dibenzo-p-dioxins through an unsymmetrical Ullmann reaction. fishersci.comchemistry-chemists.com While this reaction can produce a mixture of products requiring careful separation, it demonstrates the potential of this compound in constructing complex heterocyclic structures that can be components of larger supramolecular systems or functional materials. fishersci.comchemistry-chemists.com The development of more selective synthetic methods could further enhance its utility in this area.

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new molecules, and this compound and its derivatives are well-suited for this new paradigm.

AI and ML algorithms can be trained on existing data to predict the biological activities and physicochemical properties of novel compounds derived from this compound. For instance, in a study on shikimate dehydrogenase inhibition, a key enzyme in the shikimate pathway, computational methods were used to screen potential inhibitors. mdpi.com While this compound itself was listed in the context of this study, the approach of using virtual screening and molecular dynamic simulations can be applied to a library of its derivatives to identify promising candidates for various biological targets. mdpi.com This in silico approach can significantly accelerate the initial stages of drug discovery by prioritizing the synthesis and testing of the most promising compounds. researchgate.net

Predictive models can also be developed to optimize reaction conditions for the synthesis of its derivatives, leading to higher yields and reduced waste. By analyzing large datasets of chemical reactions, ML models can identify the optimal catalysts, solvents, and temperatures for specific transformations involving this compound. google.com This data-driven approach to synthesis can make the development of new materials and pharmaceuticals more efficient and cost-effective.

The table below outlines potential applications of AI and ML in the context of this compound research.

Application AreaAI/ML TechniquePredicted Outcome
Drug DiscoveryVirtual Screening, Molecular DynamicsIdentification of potent biological inhibitors
Process ChemistryPredictive Reaction ModelingOptimization of synthetic routes and yields
Materials ScienceProperty PredictionDesign of novel materials with desired characteristics

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-bromo-4-hydroxybenzoate, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : The compound can be synthesized via esterification of 3-bromo-4-hydroxybenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄). Optimization includes controlling temperature (50–70°C), reaction time (6–12 hours), and stoichiometric ratios (1:2 molar ratio of acid to methanol). Post-synthesis purification via recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >95% purity. Monitoring intermediates with TLC or HPLC ensures reaction progression .

Q. How can researchers characterize this compound to confirm its structural identity and purity?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., bromine at C3, hydroxyl at C4) and ester group integration.
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺ at m/z 231.04) and isotopic patterns (Br signature).
  • Melting Point Analysis : Compare observed values (e.g., ~125°C) with literature data .
  • HPLC-PDA : Assess purity using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Q. What are the critical storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store in amber vials under inert atmosphere (argon/nitrogen) at room temperature (20–25°C) to prevent hydrolysis of the ester group or bromine displacement. Avoid exposure to moisture, light, and strong bases/oxidizing agents. Periodic FT-IR analysis can detect degradation (e.g., loss of hydroxyl peak at ~3200 cm⁻¹) .

Advanced Research Questions

Q. How does the bromine substituent at position 3 influence the electronic properties and reactivity of this compound compared to its chloro or iodo analogs?

  • Methodological Answer : Bromine’s electronegativity (+σ inductive effect) increases the acidity of the hydroxyl group (pKa ~8.5 vs. ~9.2 for non-brominated analogs). Reactivity in nucleophilic aromatic substitution (e.g., Suzuki coupling) is lower than iodine analogs but higher than chlorine derivatives. Computational modeling (DFT) can map electron density distribution, while Hammett constants quantify substituent effects .

Q. What enzymatic pathways are involved in the biosynthesis or degradation of this compound in microbial systems?

  • Methodological Answer : Delftia sp. EOB-17 expresses reductive dehalogenases (e.g., bhbA3) that sequentially debrominate 3,5-dibromo-4-hydroxybenzoate to 4-hydroxybenzoate via this compound as an intermediate. Aerobic degradation pathways can be studied using LC-MS to track intermediates and qRT-PCR to monitor gene expression (bhbA3/bhbB3) . For biosynthesis, EC 1.14.19.55 (4-hydroxybenzoate brominase) catalyzes bromination using NADPH and O₂ .

Q. How can crystallographic data resolve contradictions in reported solubility or tautomeric forms of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (using SHELXL ) provides unambiguous evidence of tautomerism (e.g., keto-enol equilibrium) and hydrogen-bonding networks. Solubility discrepancies in polar vs. non-polar solvents can be modeled via Hansen solubility parameters (HSPiP software) and validated experimentally using UV-Vis spectrophotometry .

Q. What strategies mitigate interference from the hydroxyl group during functionalization of this compound in medicinal chemistry applications?

  • Methodological Answer : Protect the hydroxyl group via silylation (e.g., TBSCl) or acetylation (Ac₂O) before cross-coupling reactions (e.g., Buchwald-Hartwig amination). Deprotection under mild conditions (e.g., TBAF for silyl ethers) preserves the ester group. Monitor reaction progress using ¹⁹F NMR if fluorinated reagents are employed .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.